6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one is a complex organic compound that features a quinoline moiety, a benzoxazinone ring, and a sulfanylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 4,8-dimethylquinoline with a suitable sulfanylpropanoyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with 4H-1,4-benzoxazin-3-one under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The benzoxazinone ring can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzoxazinone derivatives.
Scientific Research Applications
6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The benzoxazinone ring can interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,8-dimethylquinolin-2-yl)sulfanyl]acetic acid: Similar quinoline and sulfanyl groups but lacks the benzoxazinone ring.
4-hydroxy-2-quinolones: Similar quinoline structure but different functional groups.
Coumarin derivatives: Different core structure but similar applications in medicinal chemistry
Uniqueness
6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one is unique due to its combination of a quinoline moiety, a sulfanylpropanoyl group, and a benzoxazinone ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-12-5-4-6-16-13(2)9-20(24-21(12)16)28-14(3)22(26)15-7-8-18-17(10-15)23-19(25)11-27-18/h4-10,14H,11H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKRSIQHRJYJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC(C)C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.